molecular formula C32H28N4O3 B2666905 1-(4-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea CAS No. 1048916-16-0

1-(4-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea

Cat. No. B2666905
CAS RN: 1048916-16-0
M. Wt: 516.601
InChI Key: VCKXLAZWUGEUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a useful research compound. Its molecular formula is C32H28N4O3 and its molecular weight is 516.601. The purity is usually 95%.
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Scientific Research Applications

Crystalline Forms and Bioavailability

Research by Yano et al. (1996) explored polymorphs of a closely related compound, focusing on the alpha and beta crystalline forms obtained by recrystallization. The study aimed to improve water solubility and bioavailability through solid dispersion and wet grinding methods, showing enhanced bioavailability in animal models (Yano et al., 1996).

Colloidal Particles for Drug Delivery

Another study by Yano et al. (1996) investigated the formation of colloidal particles from a solid dispersion system of a similar compound. The research demonstrated stable colloidal solutions that maintained their physicochemical properties over time, offering a promising strategy for improving the oral bioavailability of poorly water-soluble drugs (Yano et al., 1996).

Potential Anticancer Activity

Gaudreault et al. (1988) synthesized derivatives of a related urea compound and evaluated their cytotoxicity against human adenocarcinoma cells. Some derivatives showed comparable cytotoxicity to known anticancer agents, suggesting potential as anticancer agents (Gaudreault et al., 1988).

Nonlinear Optical (NLO) Applications

Shkir et al. (2022) conducted DFT studies on a novel 1,5-benzodiazepin derivative, exploring its potential for opto-nonlinear applications. This research suggests that such compounds, including derivatives of the primary compound , could have significant applications in materials science, especially in the development of NLO materials (Shkir et al., 2022).

properties

IUPAC Name

1-(4-methylphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N4O3/c1-21-16-18-24(19-17-21)33-32(39)35-30-31(38)36(20-28(37)25-13-7-6-10-22(25)2)27-15-9-8-14-26(27)29(34-30)23-11-4-3-5-12-23/h3-19,30H,20H2,1-2H3,(H2,33,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKXLAZWUGEUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea

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